2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with furan-2-carboxylic acid in the presence of a base to form an intermediate. This intermediate is then reacted with phenylalanine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime
- 5-(4-Chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol derivatives
- 2-acetyl-5-methylfuran
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H18ClNO5 |
---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C22H18ClNO5/c23-17-10-8-16(9-11-17)19(25)14-29-22(27)18(13-15-5-2-1-3-6-15)24-21(26)20-7-4-12-28-20/h1-12,18H,13-14H2,(H,24,26) |
InChI Key |
YGHCBYDCPRIETK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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